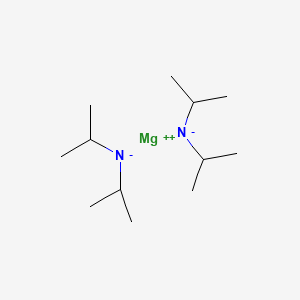

Magnesium diisopropylamide

Description

Historical Context and Evolution as a Synthetic Reagent in Organic Chemistry

The development of magnesium amide bases, often referred to as "Hauser bases," dates back to the work of Hauser and Walker in 1947. nih.gov These reagents, with the general formulas R₂NMgX and (R₂N)₂Mg, were recognized for their potential in organic synthesis. nih.gov The synthesis of magnesium diisopropylamide itself is typically achieved through the reaction of an isopropylmagnesium halide (chloride or bromide) with diisopropylamine (B44863) in an aprotic solvent. ontosight.aigoogle.com Another route involves the reaction of magnesium metal with n-butyl chloride in the presence of diisopropylamine. google.com

The evolution of this compound as a reagent has been marked by efforts to enhance its reactivity, solubility, and selectivity. A significant advancement in this area was the development of mixed lithium-magnesium amides, often referred to as "Turbo-Hauser" bases. strath.ac.ukrsc.org The addition of lithium chloride (LiCl) to magnesium amide preparations was found to dramatically increase their solubility and kinetic basicity. strath.ac.ukrsc.org For instance, the mixed amide TMPMgCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl) exhibits enhanced reactivity compared to its diisopropylamide counterpart for certain applications. rsc.org These developments have expanded the scope of magnesium amide bases, allowing for reactions at more convenient, non-cryogenic temperatures. nih.gov

Significance and Unique Contributions to Modern Organic Synthesis

This compound has made unique and significant contributions to modern organic synthesis, primarily due to its strong basicity and steric bulk. These properties allow for high regioselectivity and stereoselectivity in a variety of reactions.

One of its key applications is in the regioselective magnesiation of aromatic and heteroaromatic compounds . The use of magnesium-bis-diisopropylamide (MBDA) in hydrocarbon solvents allows for the direct deprotonation of fluorinated arenes and heterocycles at non-cryogenic temperatures. nih.govresearchgate.net This method provides a direct route to functionalized organomagnesium species, which can then be trapped with various electrophiles to produce polyfunctional molecules. nih.govresearchgate.net This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where fluorinated motifs are common. nih.gov

Another area where this compound excels is in the synthesis of silyl (B83357) enol ethers . It serves as a useful reagent for the regio- and stereoselective synthesis of kinetic silyl enol ethers from unsymmetrical ketones. unimelb.edu.auacs.org The high regioselectivity achieved with this compound is comparable to that of lithium diisopropylamide (LDA) but can often be achieved at room temperature, offering a practical advantage. unimelb.edu.au

Furthermore, this compound and its derivatives are instrumental in C-H activation , a field of growing importance in organic synthesis. acs.org The ability to selectively deprotonate specific C-H bonds allows for the direct functionalization of otherwise unreactive positions in a molecule.

The following table summarizes some key applications and findings related to this compound:

| Application | Substrate Type | Key Finding | Reference |

| Regioselective Magnesiation | Fluorinated Arenes and Heterocycles | Enables magnesiation at non-cryogenic temperatures in hydrocarbon solvents. | nih.gov, researchgate.net |

| Silyl Enol Ether Synthesis | Unsymmetrical Ketones | Provides high regioselectivity for kinetic enolates, comparable to LDA but at higher temperatures. | unimelb.edu.au, acs.org |

| C-N Bond Formation | Alkyl/Benzyl Halides and Amines | Acts as a strong nucleophilic amine source for the synthesis of hindered amines. | nih.gov |

Scope and Research Objectives for Advanced Investigations of this compound

Despite its established utility, research into this compound and related compounds continues to be an active area. Future investigations are likely to focus on several key areas:

Structural Elucidation and Mechanistic Studies: While the dimeric nature of this compound has been confirmed by NMR studies, a deeper understanding of its solution-state structure and aggregation is crucial for rationalizing its reactivity. nih.gov X-ray crystallography has revealed complex structures, including the formation of "inverse crowns" in reactions with metallocenes, highlighting the intricate coordination chemistry of these reagents. rsc.orgresearchgate.net Further studies are needed to correlate these structural features with reactivity and selectivity in different reaction environments.

Development of Novel Reagents and Catalytic Systems: The success of "Turbo-Hauser" bases has spurred interest in developing new mixed-metal amide systems with tailored reactivity. strath.ac.ukrsc.org Research is ongoing to explore different combinations of metals and amide ligands to achieve even greater control over chemical transformations. Furthermore, the development of catalytic systems that utilize this compound or its derivatives would represent a significant advance in terms of atom economy and sustainability. Investigations into the promoting effect of magnesium in certain catalytic C-N bond forming reactions are already underway. acs.orgresearchgate.net

Expansion of Synthetic Applications: Researchers continue to explore new applications for this compound. This includes its use in the synthesis of complex natural products, the development of new polymerization catalysts, and its application in materials science. mdpi.comresearchgate.netnih.gov For example, isopropylamine (B41738) magnesium borohydride (B1222165) has been investigated as a potential solid-state electrolyte for magnesium-ion batteries. mdpi.comresearchgate.net

The following table outlines some research objectives for advanced investigations:

| Research Objective | Area of Focus | Potential Impact |

| Deeper Mechanistic Understanding | Solution-state structure, aggregation, and reaction kinetics. | Rational design of more selective and efficient synthetic methods. |

| Novel Reagent Design | Mixed-metal amides, chiral magnesium amides. | Access to new types of chemical reactivity and enantioselective transformations. |

| Catalysis | Development of catalytic cycles involving magnesium amides. | More sustainable and atom-economical synthetic processes. |

| Materials Science | Synthesis of novel polymers and solid-state electrolytes. | Advancements in energy storage and other material applications. |

Structure

3D Structure of Parent

Properties

CAS No. |

23293-23-4 |

|---|---|

Molecular Formula |

C12H28MgN2 |

Molecular Weight |

224.67 g/mol |

IUPAC Name |

magnesium;di(propan-2-yl)azanide |

InChI |

InChI=1S/2C6H14N.Mg/c2*1-5(2)7-6(3)4;/h2*5-6H,1-4H3;/q2*-1;+2 |

InChI Key |

XDBOBNVQEBSKFO-UHFFFAOYSA-N |

SMILES |

CC(C)[N-]C(C)C.CC(C)[N-]C(C)C.[Mg+2] |

Canonical SMILES |

CC(C)[N-]C(C)C.CC(C)[N-]C(C)C.[Mg+2] |

Pictograms |

Flammable; Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Diisopropylamide and Its Derivatives

Direct Synthesis Routes to Magnesium Diisopropylamide and its Analogs

Direct synthesis methods provide access to this compound and related compounds through straightforward reactions involving common laboratory reagents.

A conventional and widely employed method for the synthesis of this compound involves the reaction of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr), with diisopropylamine (B44863) (i-Pr₂NH). wikipedia.org This acid-base reaction results in the formation of the corresponding this compound halide (a Hauser base) and the release of isopropane gas. wikipedia.org The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF).

The resulting Hauser base, for instance, i-Pr₂NMgCl, can exist in equilibrium with the homoleptic magnesium bis(diisopropylamide) [(i-Pr₂N)₂Mg] and magnesium chloride (MgCl₂), a phenomenon known as the Schlenk equilibrium. wikipedia.org The position of this equilibrium is influenced by factors such as temperature and the solvent system.

A convenient preparation of magnesium bis(diisopropylamide) involves treating diisopropylamine with commercially available dibutylmagnesium (B73119) (Bu₂Mg) in hexane, which produces a stable solution of the desired product. nih.gov

| Reactant 1 | Reactant 2 | Product | Solvent |

|---|---|---|---|

| Isopropylmagnesium halide (e.g., i-PrMgCl) | Diisopropylamine | This compound halide (Hauser base) | Tetrahydrofuran (THF) |

| Dibutylmagnesium (Bu₂Mg) | Diisopropylamine | Magnesium bis(diisopropylamide) | Hexane |

For many synthetic applications, the in situ generation of this compound is a practical approach. This method avoids the isolation and storage of the often pyrophoric and moisture-sensitive base. The in situ Grignard Metalation Method (iGMM) provides a one-pot synthesis of Hauser bases by reacting magnesium metal with an amine in the presence of an alkyl halide, such as ethyl bromide. nih.govresearchgate.net This process involves the intermediate formation of a Grignard reagent which then deprotonates the amine. nih.gov

Mechanistically, the formation of magnesium amides from Grignard reagents and amines is understood as a protonolysis of the highly basic carbanion of the Grignard reagent by the acidic proton of the amine. The presence of salts, such as lithium chloride, can significantly influence the reactivity and solubility of these magnesium amide bases, a concept that has led to the development of "Turbo-Grignard" and "Turbo-Hauser" bases. wikipedia.org These mixed-metal reagents exhibit enhanced reactivity and solubility, which is attributed to the breakup of oligomeric aggregates. rsc.org

Synthesis of Mixed Magnesium Amide-Halide Complexes (e.g., (iPr₂N)MgCl·LiCl)

The development of mixed magnesium amide-halide complexes, particularly those incorporating lithium chloride, has marked a significant advancement in the utility of magnesium-based reagents. The archetypal example, (iPr₂N)MgCl·LiCl, is part of a class of reagents often referred to as "Turbo-Hauser bases." wikipedia.org

These complexes are readily prepared by reacting a secondary amine, such as diisopropylamine, with a "Turbo-Grignard" reagent like i-PrMgCl·LiCl in a solvent such as THF. rsc.orggoogle.com The presence of lithium chloride confers several advantages, including increased solubility and enhanced reactivity for magnesiation reactions compared to their LiCl-free counterparts. rsc.org The role of LiCl is believed to be the prevention of the formation of unreactive oligomeric aggregates, thereby maintaining a higher concentration of the active monomeric species in solution. rsc.org

The general synthetic route can be represented as: R₂NH + i-PrMgCl·LiCl → R₂NMgCl·LiCl + i-PrH

This methodology has been extended to a variety of other amines, leading to a broad portfolio of mixed Mg/Li amide bases with tailored reactivity. rsc.org

Preparation of Solid-Supported Diisopropylamide Catalysts (e.g., LDH-DA)

To facilitate catalyst recovery and reuse, this compound has been immobilized on solid supports. A notable example is the layered double hydroxide-supported diisopropylamide (LDH-DA) catalyst. researchgate.net Layered double hydroxides (LDHs) are materials with brucite-like layers and intercalated anions, providing a high surface area and tunable basicity. mdpi.com

The synthesis of LDH-DA involves the interaction of lithium diisopropylamide with either as-synthesized or calcined LDH containing nitrate (B79036) as the interlayer anion. researchgate.net The diisopropylamide anion intercalates into the LDH structure or is supported on the surface, creating a solid base catalyst. These materials have demonstrated efficacy in various organic transformations, including aldol (B89426) condensations, Knoevenagel condensations, and Michael additions. researchgate.net The preparation method influences the final structure and catalytic activity of the material. scispace.com

| Support Material | Active Species | Preparation Method | Application |

|---|---|---|---|

| Layered Double Hydroxide (LDH) | Diisopropylamide | Interaction with Lithium Diisopropylamide | Heterogeneous base catalysis |

Synthetic Access to Chiral Magnesium Amide Variants

The development of chiral magnesium amide bases is of significant interest for applications in asymmetric synthesis, particularly for enantioselective deprotonation reactions. st-andrews.ac.uk The synthesis of these chiral variants typically involves the reaction of a chiral secondary amine with a Grignard reagent or a dialkylmagnesium compound. st-andrews.ac.ukstrath.ac.uk

A variety of chiral amines, often incorporating heterocyclic moieties that can coordinate to the magnesium center, have been employed to generate novel chiral magnesium bisamide reagents. st-andrews.ac.uk The design of these ligands is crucial for achieving high levels of enantioselectivity in subsequent reactions. For instance, chiral aminophenolate ligands have been used to synthesize chiral magnesium silylamido complexes that are active in stereoselective polymerizations. rsc.orgresearchgate.net

The general approach involves the deprotonation of a chiral amine (R₂NH) with a magnesium source: 2 R₂NH + R'₂Mg → (R*₂N)₂Mg + 2 R'H

The resulting chiral magnesium amide can then be used as a catalyst or reagent in asymmetric transformations. The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand. st-andrews.ac.uk

Fundamental Reactivity and Mechanistic Aspects of Magnesium Diisopropylamide

Role as a Strong, Non-Nucleophilic Base in Deprotonation Reactions

Magnesium diisopropylamide, with the chemical formula Mg[N(CH(CH₃)₂)₂]₂, is recognized in organic synthesis as a strong, non-nucleophilic base. Its bulky isopropyl groups sterically hinder the nitrogen atom, preventing it from participating in nucleophilic attack at carbon centers. This characteristic allows it to selectively abstract protons (deprotonation) from carbon acids, even those with relatively low acidity, without the complication of side reactions involving nucleophilic addition or substitution. This property is particularly valuable for generating sensitive intermediates like enolates and carbanions.

The deprotonation reactions involving this compound are often governed by kinetic control rather than thermodynamic equilibrium. This means the product distribution is determined by the relative rates of proton abstraction from different sites in the substrate molecule. The formation of less-substituted, or "kinetic," enolates from unsymmetrical ketones is a classic example of this principle. unimelb.edu.au The reaction is typically fast, even at room temperature or below, allowing for the rapid generation of the desired intermediate before it can equilibrate to a more thermodynamically stable form. unimelb.edu.au

The thermodynamics of proton abstraction are favorable due to the high basicity of the diisopropylamide anion. However, in many synthetic applications, the kinetic aspects are more critical for achieving high selectivity. For instance, the stereoisomerization of magnesium enolates can be remarkably slow for aggregated species but fast for monomers, highlighting that the aggregation state can dramatically affect both the kinetics and thermodynamics of subsequent reactions. nih.gov

This compound exhibits excellent selectivity in the formation of enolates from unsymmetrical ketones. This selectivity is a key advantage over other bases and reaction conditions.

Regioselectivity : When used to deprotonate unsymmetrical cyclic ketones, this compound consistently yields the less-substituted silyl (B83357) enol ether in high yields under kinetic control. unimelb.edu.au This high regioselectivity, which can be achieved at room temperature, is comparable to that of lithium diisopropylamide (LDA) at -78°C. unimelb.edu.au This preference is attributed to the steric bulk of the base, which favors proton abstraction from the less sterically hindered α-carbon.

Stereoselectivity : The base also demonstrates significant stereocontrol. In the enolization of benzylic ketones, it shows a high preference for the formation of the E-enolate, which is the reverse of the stereoselectivity typically observed with LDA. unimelb.edu.au In the case of propiophenone, magnesium bisamides are highly Z-selective when reactions are conducted in polar solvents. nih.gov However, studies in non-polar arene solvents revealed a preference for E-enolate formation, indicating a strong solvent influence on the stereochemical outcome. nih.gov

Table 1: Selectivity in Enolate Formation using this compound

Directed ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The mechanism relies on a directing metalation group (DMG) on the aromatic substrate, which coordinates to the metal base. wikipedia.orgorganic-chemistry.org This coordination brings the base into close proximity to an adjacent (ortho) C-H bond, increasing its kinetic acidity and facilitating selective deprotonation at that site. wikipedia.orgorganic-chemistry.org

This compound (often abbreviated as MBDA) has proven to be a highly effective reagent for this purpose, particularly for the magnesiation of fluoro-substituted arenes and heteroarenes. nih.gov The mechanism involves the coordination of the magnesium center to a Lewis basic heteroatom in the DMG. This pre-coordination step positions the diisopropylamide ligand to abstract a proton from the nearby ortho position, forming a stable arylmagnesium intermediate. wikipedia.orgnih.gov A significant advantage of using MBDA is that these reactions can often be performed at non-cryogenic temperatures (e.g., 25°C to 60°C) and in hydrocarbon solvents, which suppresses the formation of aryne byproducts that can complicate similar reactions using lithium bases. nih.gov

Aggregation Phenomena of this compound in Solution

Like many organometallic reagents, the reactivity and selectivity of this compound are profoundly influenced by its aggregation state in solution. The compound can exist as monomers, dimers, or higher-order oligomers, with the equilibrium between these species being sensitive to several factors. acs.org

In solution, magnesium amides often exist in a monomer-dimer equilibrium. nih.gov For this compound specifically, NMR studies have confirmed the existence of a dimeric structure in hydrocarbon solvents. nih.gov While detailed crystallographic data for the parent this compound is limited, extensive studies on closely related magnesium amide complexes provide insight into its likely structural forms.

For example, the related compound bis(dibenzylamido)magnesium, [{{(PhCH₂)₂N}₂Mg}₂], exists as a dimer in the crystalline state, featuring three-coordinate magnesium centers. acs.org Similarly, magnesium bis(hexamethyldisilazide) has been shown to form dimeric amidomagnesium enolate intermediates. nih.gov These dimeric structures typically feature bridging amide ligands that link two magnesium centers. The existence of higher oligomeric or polymeric forms is less common but can be influenced by the steric profile of the amide ligand and the presence of coordinating solvents or other additives.

The equilibrium between monomeric, dimeric, and other aggregated forms of this compound is highly dependent on the surrounding chemical environment.

Solvent : The nature of the solvent plays a crucial role. In non-coordinating hydrocarbon solvents like hexanes or toluene, aggregation is favored, and the dimeric form is often predominant. nih.gov In contrast, strongly coordinating (Lewis basic) solvents such as tetrahydrofuran (B95107) (THF) or pyridine (B92270) can break up these aggregates. acs.orgunt.edu Depending on the stoichiometry, these donor solvents can either coordinate to the dimeric structure to form solvated dimers or cause complete deaggregation to yield monomeric, solvent-coordinated species. acs.org For instance, an excess of THF can lead to the formation of monomeric bis-solvated magnesium amide complexes. acs.org

Ligands : The addition of external ligands, particularly chelating ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA), can effectively sequester the magnesium centers and favor the formation of stable, monomeric complexes. acs.orgnih.gov This deaggregation can significantly alter the reagent's reactivity and selectivity.

Temperature : Temperature can influence the position of the aggregation equilibrium. While specific studies on this compound are not abundant, for many chemical systems, increasing the temperature can provide the energy needed to dissociate aggregates, favoring the formation of smaller or monomeric species. researchgate.netnih.gov Conversely, at lower temperatures, the formation of more ordered, higher aggregates may become more thermodynamically favorable.

Table 2: Factors Influencing the Aggregation State of Magnesium Amides

Reactivity of Different Aggregation States and Their Interconversion

This compound, formally known as magnesium-bis-diisopropylamide (MBDA), exhibits reactivity that is intrinsically linked to its state of aggregation in solution. In apolar hydrocarbon solvents such as hexanes, MBDA exists predominantly as a dimer. nih.gov This dimeric structure has been confirmed by NMR studies. nih.gov The aggregation state of organometallic reagents, including magnesium amides, is known to be highly dependent on the solvent environment. While detailed studies on the monomer-dimer equilibrium of this compound are not extensively documented, analogies can be drawn from the well-studied lithium diisopropylamide (LDA). For LDA, the presence of coordinating solvents like tetrahydrofuran (THF) can shift the equilibrium from higher aggregates towards more reactive monomeric or dimeric species. acs.orgepa.gov

The reactivity of different aggregation states can vary significantly. For instance, in the case of magnesium enolates, dimeric species with bridging enolates show no stereoselectivity, whereas monomeric enolates exhibit a strong thermodynamic preference for a specific isomer. whiterose.ac.uk This highlights that the aggregation state can have a profound impact on the outcome of a reaction. The interconversion between these aggregates can be slow, which means that the dominant species in solution under a given set of conditions will likely dictate the observed reactivity. whiterose.ac.uk The nuclearity of magnesium complexes, influenced by factors such as steric strain and the presence of coordinating solvents, has a significant impact on their reactivity. nih.gov For example, computational studies on Mg-catalyzed hydrosilylation of alkenes have shown that dinuclear complexes can maintain their structure during certain steps of the reaction, while subsequent steps may involve monomeric species. nih.gov

The use of a non-coordinating, apolar solvent like hexanes for the preparation and storage of MBDA is advantageous as it stabilizes the dimeric form and prevents side reactions, such as aryne formation, which can occur with lithium bases in THF at non-cryogenic temperatures. nih.gov This stability in hydrocarbon solution allows for its storage at ambient temperature for extended periods without significant decomposition or loss of activity. nih.gov

Reaction Pathways and Transition State Analysis Involving this compound

This compound is a potent base capable of activating C-H bonds, leading to deprotonation and the formation of new carbon-magnesium bonds. This process is fundamental to its utility in synthesis, particularly in the magnesiation of aromatic and heterocyclic compounds. nih.gov The mechanism of C-H activation by magnesium amides can be complex and is influenced by the substrate, solvent, and temperature. While specific transition state analyses for C-H activation by this compound are not extensively detailed in the literature, insights can be gained from related systems and general principles of C-H activation.

One plausible mechanism for C-H activation by this compound involves a concerted metalation-deprotonation (CMD) pathway. In a CMD mechanism, the cleavage of the C-H bond and the formation of the C-Mg bond occur in a single transition state, often with the assistance of another base or a ligand on the metal center to accept the proton. This avoids the formation of a discrete metal hydride intermediate. Such pathways are common for high-valent, late transition metals, and the principles can be extended to reactive main group organometallics.

In the context of magnesiation reactions, the dimeric nature of this compound in hydrocarbon solvents suggests that the active species in the C-H activation step could be either the dimer itself or a monomer that is in equilibrium with the dimer. The transition state would likely involve the coordination of the substrate to the magnesium center, followed by the abstraction of a proton by one of the diisopropylamide ligands.

The regioselectivity of deprotonation reactions using this compound can be significantly enhanced and controlled by the presence of directing groups on the substrate. This chelation-assistance lowers the activation energy for deprotonation at a specific position by pre-organizing the substrate and the base through coordination.

For instance, in the magnesiation of fluorinated arenes, directing groups such as methoxy, TBS-O, or a 1,3-dioxolane (B20135) can direct the magnesiation to the ortho position. nih.gov The mechanism involves the initial coordination of the heteroatom of the directing group to the magnesium center of the diisopropylamide reagent. This brings the magnesium amide into close proximity to the targeted C-H bond, facilitating its cleavage in a concerted manner. The resulting arylmagnesium species is stabilized by the chelation of the directing group to the magnesium center.

This chelation-controlled mechanism is crucial for achieving high regioselectivity in the functionalization of complex molecules. The strength of the coordination between the directing group and the magnesium center, as well as the geometry of the resulting chelate ring, are key factors in determining the efficiency and selectivity of the deprotonation.

The selectivity observed in reactions involving this compound is a direct consequence of the underlying mechanistic pathways and the relative energies of the transition states leading to different products. Regioselectivity, in particular, is often dictated by a combination of electronic and steric factors, as well as the presence of directing groups.

In the magnesiation of substituted fluorinated arenes, the position of magnesiation is highly predictable. nih.gov Electron-withdrawing groups like fluorine can increase the acidity of adjacent protons, making them more susceptible to deprotonation. However, the presence of a stronger directing group will typically override this electronic effect. For example, an N,N-diisopropylamido group will direct magnesiation to its ortho position, even in the presence of other substituents. nih.gov

The choice of solvent can also play a critical role in selectivity. By using a non-polar solvent like hexanes, side reactions such as the formation of arynes, which can occur with lithium bases in THF, are suppressed. nih.gov This allows for magnesiations to be carried out at non-cryogenic temperatures with high selectivity. nih.gov The thermal stability of the resulting arylmagnesium amides in these solvents also contributes to the clean reaction profiles observed. nih.gov

The following table summarizes the regioselective magnesiation of various fluorinated arenes with magnesium-bis-diisopropylamide (MBDA), highlighting the influence of different directing groups on the reaction outcome.

| Substrate | Directing Group | Position of Magnesiation | Subsequent Functionalization Product | Yield (%) |

| 1-fluoro-2-iodobenzene | Iodo | C6 | 1-fluoro-2,6-diiodobenzene | 92 |

| 1,3-difluorobenzene | Fluoro | C2 | 2,6-difluoroiodobenzene | 95 |

| 1-fluoro-3-methoxybenzene | Methoxy | C2 | 2-fluoro-6-methoxyiodobenzene | 94 |

| 3-fluoro-N,N-diisopropylbenzamide | Amido | C2 | 2-fluoro-N,N-diisopropyl-6-iodobenzamide | 80 |

This table is based on data from Knochel et al. nih.gov

Theoretical and Computational Studies of this compound Reactivity

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms, energetics, and structures of intermediates in organometallic reactions, including those involving magnesium compounds. nih.govresearchgate.net While specific DFT studies focused solely on this compound are not abundant, the principles and methodologies have been extensively applied to related magnesium systems, providing a framework for understanding its reactivity.

DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. This information is crucial for constructing a detailed energy profile of a reaction pathway, which can help to explain observed reaction rates and selectivities. For example, in a computational study of methane (B114726) C-H activation by various main group and mixed main group-transition metal complexes, DFT was used to determine the free energies of reaction and the activation barriers. mdpi.com The study revealed that the nature of the divalent metal, including magnesium, has a significant impact on these energetic parameters. mdpi.com

In the context of this compound, DFT calculations could be employed to:

Determine the relative stabilities of different aggregation states (e.g., monomer vs. dimer) and their solvated forms.

Model the transition states for C-H activation of various substrates, both with and without the influence of directing groups.

Calculate the reaction energetics for different mechanistic pathways to understand the origins of chemo- and regioselectivity.

Investigate the structure and bonding of the resulting organomagnesium intermediates.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Fluorobenzene (B45895) + (iPr2N)2Mg | 0.0 |

| Pre-reaction Complex | Coordinated fluorobenzene and (iPr2N)2Mg | -5.2 |

| Transition State | C-H bond breaking and C-Mg bond forming | +15.8 |

| Product Complex | (2-fluorophenyl)this compound + Diisopropylamine (B44863) | -10.4 |

This is a hypothetical data table for illustrative purposes.

Such computational studies are invaluable for complementing experimental findings and providing a deeper, molecular-level understanding of the factors that govern the reactivity of this compound.

Molecular Dynamics Simulations of Solvation and Aggregation

Molecular dynamics (MD) simulations have emerged as a powerful tool for elucidating the complex solution-phase behavior of organometallic compounds, including this compound. While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its solvation and aggregation can be inferred from computational studies on related magnesium complexes, such as magnesium chloride and other magnesium salts in ethereal solvents like tetrahydrofuran (THF). dtu.dknih.govresearchgate.netdtu.dkresearchgate.netacs.org

These studies consistently reveal that the doubly charged magnesium cation (Mg²⁺) exhibits strong interactions with both anions and solvent molecules, leading to the formation of various clusters and aggregates in solution. nih.govresearchgate.net For this compound, the bulky and non-polar diisopropylamide ligands significantly influence its solvation and aggregation profile.

In non-polar hydrocarbon solvents, this compound is known to exist as a dimeric structure, as confirmed by NMR studies. nih.gov MD simulations would likely corroborate this, showing a stable dimeric aggregate where the magnesium centers are bridged by the diisopropylamide ligands. The van der Waals interactions between the isopropyl groups would contribute to the stability of this aggregate.

In coordinating solvents such as THF, MD simulations are expected to show a more dynamic equilibrium. The THF molecules would compete with the diisopropylamide ligands for coordination to the magnesium centers. This would likely lead to a variety of solvated species in solution, from solvent-adducts of the dimer to potentially monomeric this compound units coordinated to multiple THF molecules. The coordination number of magnesium in these species is a key parameter that can be determined from MD simulations, with studies on analogous systems suggesting that a coordination number of four is common for magnesium in such environments. researchgate.net

The following table summarizes the expected species and their key characteristics that could be investigated using molecular dynamics simulations of this compound in different solvent environments.

| Solvent Environment | Expected Predominant Species | Key Structural Features from MD Simulations | Expected Dynamic Behavior |

|---|---|---|---|

| Non-polar (e.g., Hexane) | Dimeric Aggregate: [(i-Pr)₂N-Mg-N(i-Pr)₂]₂ | Bridging diisopropylamide ligands; Mg-N bond distances and angles; Inter- and intramolecular van der Waals contacts. | Relatively stable aggregate with limited solvent interaction. |

| Coordinating (e.g., THF) | Equilibrium of solvated dimers and monomers | Coordination of THF molecules to Mg centers; Potential disruption of the dimeric bridge; Distribution of Mg coordination numbers. | Dynamic exchange of THF ligands; Equilibrium between aggregated and non-aggregated forms. |

Frontier Molecular Orbital (FMO) Analysis in C-N Coupling Processes

In the context of a C-N coupling reaction, this compound acts as a potent nucleophile and base. The reactivity of the diisopropylamide anion is central to its role in these transformations. The HOMO of the active this compound species will be localized primarily on the nitrogen atom of the diisopropylamide ligand. This high-energy, nitrogen-centered HOMO makes the amide a strong nucleophile, capable of attacking an electrophilic carbon center, and a strong base, capable of deprotonating a substrate.

The LUMO of an electrophilic partner in a C-N coupling reaction (e.g., an aryl halide or a carbonyl compound) would be the orbital that accepts the electron density from the HOMO of the this compound. The energy gap between the HOMO of the magnesium amide and the LUMO of the electrophile is a critical factor in determining the reaction's feasibility and rate. A smaller HOMO-LUMO gap generally corresponds to a more favorable interaction and a faster reaction.

Computational studies, such as those employing Density Functional Theory (DFT), can provide detailed information about the energies and spatial distributions of the frontier orbitals. For this compound, DFT calculations would likely show a HOMO with significant p-character on the nitrogen atom, extending over the N-Mg bond. The LUMO is expected to be associated with the magnesium center, reflecting its Lewis acidic character.

The following table outlines the key aspects of an FMO analysis for the role of this compound in a hypothetical C-N coupling reaction.

| Molecular Species | Frontier Orbital | Key Characteristics from FMO Analysis | Role in C-N Coupling |

|---|---|---|---|

| This compound | HOMO | Localized on the nitrogen atom of the diisopropylamide ligand; High energy. | Provides nucleophilic character for attacking an electrophilic carbon; Acts as a Brønsted base for deprotonation. |

| LUMO | Localized on the magnesium center. | Acts as a Lewis acid to coordinate with and activate the electrophile. | |

| Electrophilic Substrate (e.g., R-X) | HOMO | Typically lower in energy than the amide's HOMO. | Less significant in the primary interaction. |

| LUMO | Localized on the electrophilic carbon and the leaving group (X). | Accepts electron density from the amide's HOMO, leading to bond formation. |

Advanced Spectroscopic and Structural Elucidation of Magnesium Diisopropylamide Species

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Studies

NMR spectroscopy stands as a powerful, non-invasive technique for probing the structure, dynamics, and aggregation of magnesium diisopropylamide in solution. The chemical environment of the isopropylamide ligands and their interaction with the magnesium center can be meticulously studied through various NMR experiments.

Variable-Temperature NMR for Exchange Phenomena and Conformer Analysis

Variable-temperature (VT) NMR studies are instrumental in unraveling the dynamic processes that this compound undergoes in solution. By monitoring changes in the NMR spectra as a function of temperature, it is possible to investigate exchange phenomena, such as the association and dissociation of aggregates, and to analyze the populations of different conformers.

In toluene-d8 (B116792) solution, ¹H and ¹³C NMR studies have indicated the presence of a dimeric structure for this compound. nih.gov The observation of two distinct sets of signals for the isopropyl groups is consistent with a dimeric formulation, where the diisopropylamide ligands may occupy both bridging and terminal positions, leading to different chemical environments. As the temperature is varied, these signals may broaden and coalesce, indicating a dynamic equilibrium between different structural forms or a rapid exchange of ligands between different coordination sites. The rate of these exchange processes can be quantified through lineshape analysis, providing valuable kinetic and thermodynamic parameters.

Multi-Nuclear NMR (e.g., ¹H, ¹³C, ²⁵Mg, ¹⁵N) for Structural Probing

A multi-nuclear NMR approach provides a more complete picture of the structure of this compound in solution.

¹H and ¹³C NMR: As mentioned, ¹H and ¹³C NMR are fundamental in characterizing the organic ligands. The chemical shifts and coupling constants of the isopropyl protons and carbons provide information about the symmetry and connectivity within the molecule. For instance, the ¹H NMR spectrum of a dimeric this compound in toluene-d8 shows distinct signals for the methine and methyl protons of the bridging and terminal diisopropylamino groups. nih.gov

²⁵Mg NMR: Direct observation of the ²⁵Mg nucleus, although challenging due to its low natural abundance and quadrupolar nature, can offer invaluable insights into the coordination environment of the magnesium center. The chemical shift and linewidth of the ²⁵Mg signal are highly sensitive to the number and type of ligands coordinated to the magnesium ion, as well as the symmetry of the coordination sphere.

¹⁵N NMR: While not as commonly employed, ¹⁵N NMR spectroscopy, particularly with ¹⁵N-enriched samples, can directly probe the nitrogen atoms of the diisopropylamide ligands. The ¹⁵N chemical shifts can provide information about the Mg-N bonding and the electronic structure at the nitrogen center.

Diffusion-Ordered Spectroscopy (DOSY) NMR for Aggregation State Determination

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. This method is particularly well-suited for determining the aggregation state of this compound in solution. By measuring the diffusion coefficient of the this compound species and comparing it to that of known standards, it is possible to estimate its molecular weight and, consequently, its degree of aggregation (e.g., monomer, dimer, or higher-order oligomers). This technique can definitively confirm the dimeric nature of this compound in non-coordinating solvents and can also be used to study the influence of coordinating solvents, such as tetrahydrofuran (B95107) (THF), on the aggregation equilibrium.

X-ray Crystallography of this compound Complexes and Adducts

Solid-State Architectures and Coordination Environments

X-ray crystallographic studies have revealed that the solid-state structure of this compound can be significantly influenced by the presence of coordinating solvents. In the absence of strongly coordinating ligands, this compound is expected to form oligomeric or polymeric structures to satisfy the coordination requirements of the magnesium centers.

A key example is the crystalline structure of the tetrahydrofuran (THF) adduct, [Mg(N(iPr)₂)₂(THF)]₂. This compound crystallizes as a dimer, with the two magnesium atoms bridged by two diisopropylamido groups. Each magnesium atom is also coordinated to one terminal diisopropylamido group and one THF molecule, resulting in a distorted tetrahedral coordination geometry.

Table 1: Selected Bond Lengths and Angles for [Mg(N(iPr)₂)₂(THF)]₂

| Parameter | Value |

| Bond Lengths (Å) | |

| Mg-N(bridging) | 2.112(2), 2.119(2) |

| Mg-N(terminal) | 2.023(2) |

| Mg-O(THF) | 2.010(2) |

| **Bond Angles (°) ** | |

| N(bridging)-Mg-N(bridging) | 83.43(8) |

| N(terminal)-Mg-O(THF) | 113.10(8) |

| N(bridging)-Mg-N(terminal) | 124.69(8), 125.21(8) |

| N(bridging)-Mg-O(THF) | 104.59(8), 104.70(8) |

| Mg-N(bridging)-Mg | 96.57(8) |

Data compiled from Clegg, W.; Henderson, K. W.; Kennedy, A. R. J. Chem. Soc., Dalton Trans. 1997, 1, 1-2.

The dimeric structure features a central four-membered Mg₂N₂ ring. The bridging Mg-N distances are significantly longer than the terminal Mg-N distances, which is typical for bridging versus terminal ligand coordination.

Co-Crystallization with Substrates or Ligands

The co-crystallization of this compound with various substrates or donor ligands is a powerful method for isolating and characterizing reaction intermediates or stable adducts. The nature of the co-crystallized ligand can have a profound impact on the resulting solid-state structure.

The aforementioned structure of [Mg(N(iPr)₂)₂(THF)]₂ is a prime example of co-crystallization with a ligand, in this case, the solvent THF. The incorporation of THF molecules into the crystal lattice satisfies the coordination sphere of the magnesium atoms and stabilizes the dimeric structure. It is anticipated that co-crystallization with other Lewis bases, such as other ethers, amines (e.g., TMEDA, PMDETA), or even certain substrates, could lead to the formation of a diverse range of solid-state architectures with varying coordination numbers and geometries at the magnesium centers. The study of these co-crystals provides valuable snapshots of the potential coordination environments of this compound during chemical reactions.

Cryoscopy and Related Techniques for Molecular Weight and Aggregation State Determination

Cryoscopy is a physical chemistry technique used to determine the molecular weight of a solute by measuring the extent to which it depresses the freezing point of a solvent. libretexts.orgscranton.edu The principle is based on the colligative property that the freezing point depression (ΔTf) is directly proportional to the molal concentration of the solute in the solution. uniba.sk By measuring this temperature change for a known mass of solute and solvent, the apparent molar mass of the solute can be calculated using the Beckmann apparatus or a similar cryoscope. libretexts.org

This method is particularly valuable for determining the aggregation state of species in solution. Organometallic compounds, including magnesium amides, often exist not as discrete monomers but as larger aggregates (dimers, trimers, etc.) held together by bridging ligands. The degree of aggregation can be influenced by factors such as the solvent, concentration, and the steric bulk of the ligands.

For this compound, the experimentally determined molecular weight via cryoscopy can be compared to its theoretical formula weight (224.67 g/mol ) to calculate the degree of association (i).

i = (Apparent Molecular Weight from Cryoscopy) / (Formula Molecular Weight)

While specific cryoscopic studies on this compound are not prevalent in the surveyed literature, related studies on its solution behavior have been conducted using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have revealed that in non-coordinating hydrocarbon solvents like toluene, this compound exists predominantly as a dimeric species, {[Mg(N(iPr)₂)₂]₂}. nih.gov This dimeric structure is a common feature for magnesium bis(amides). rsc.org A cryoscopic experiment in a solvent like benzene (B151609) would be expected to yield an apparent molecular weight close to that of the dimer.

Table 1: Theoretical vs. Expected Cryoscopic Molecular Weights for this compound

| Aggregation State | Degree of Association (i) | Formula | Theoretical Molecular Weight ( g/mol ) |

| Monomer | 1 | Mg(N(iPr)₂)₂ | 224.67 |

| Dimer | 2 | [Mg(N(iPr)₂)₂]₂ | 449.34 |

| Trimer | 3 | [Mg(N(iPr)₂)₂]₃ | 674.01 |

Other Spectroscopic Techniques for Structural and Electronic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). researchgate.net The resulting spectrum provides a unique "fingerprint" of the functional groups present in the compound.

For this compound, the FT-IR spectrum is characterized by absorptions arising from the vibrations of the isopropyl groups and the magnesium-nitrogen bond. The high-frequency region of the spectrum is dominated by the stretching and bending vibrations of the C-H bonds within the isopropyl ligands. The lower-frequency region is of particular interest as it contains information about the core Mg-N bond, which is fundamental to the compound's structure and reactivity. While a definitive, fully assigned spectrum for unsolvated this compound is not widely published, the expected vibrational modes can be assigned based on characteristic frequencies for related functional groups. hilarispublisher.comyoutube.com

Table 2: Representative FT-IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Description |

| ν(C-H) | Alkyl C-H | 2975 - 2850 | Asymmetric and symmetric stretching of methyl (CH₃) and methine (CH) groups. |

| δ(C-H) | Alkyl C-H | 1470 - 1450 | Asymmetric bending (scissoring) of CH₃ groups. |

| δ(C-H) | Alkyl C-H | 1385 - 1365 | Symmetric bending (umbrella mode) of CH₃ groups, often a doublet for isopropyl. |

| ν(C-N) | Amide C-N | 1250 - 1020 | Stretching vibration of the carbon-nitrogen bond. |

| ν(Mg-N) | Mg-N | 600 - 400 | Stretching vibration of the magnesium-nitrogen bond. The exact position is sensitive to the coordination environment and aggregation state. researchgate.net |

X-ray Diffraction (XRD) Analysis for Crystal Structure and Phase Identification

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid and for identifying crystalline phases in a bulk sample.

Powder XRD (P-XRD) is used for the qualitative and quantitative analysis of polycrystalline bulk samples. The sample is exposed to X-rays, and the diffraction pattern—a plot of diffraction intensity versus the diffraction angle (2θ)—serves as a unique fingerprint for a specific crystalline compound. nih.gov This pattern can be compared against databases, such as the ICDD Powder Diffraction File (PDF), to identify the phases present in a sample. researchgate.net P-XRD would be the primary method to confirm the phase purity of a synthesized batch of this compound. nih.gov

Table 3: Crystallographic Data for the Structurally Related Compound: Isopropylamine (B41738) Magnesium Borohydride (B1222165) (Mg(BH₄)₂∙(CH₃)₂CHNH₂) mdpi.comresearchgate.net

| Parameter | Value |

| Chemical Formula | C₃H₁₅B₂MgN |

| Crystal System | Orthorhombic |

| Space Group | I2₁2₁2₁ |

| a (Å) | 9.8019(1) |

| b (Å) | 12.1799(2) |

| c (Å) | 17.3386(2) |

| Volume (ų) | 2068.75(5) |

| Z | 8 |

| Selected Bond Lengths | |

| Mg-N | 2.08 Å |

| Mg-B (terminal) | 2.20 Å |

Applications of Magnesium Diisopropylamide in Contemporary Organic Synthesis

Generation of Reactive Organometallic Intermediates

A key feature of reactions involving magnesium diisopropylamide is the formation of reactive organometallic intermediates. In the context of directed metallation, these intermediates are typically arylmagnesium amides or diheteroarylmagnesium species. nih.gov These organomagnesium compounds are valuable synthetic tools as they can be considered as Grignard-like reagents, enabling the formation of new carbon-carbon and carbon-heteroatom bonds upon reaction with suitable electrophiles.

The generation of these intermediates from readily available starting materials and their subsequent in situ functionalization provides a streamlined approach to complex molecules. The stability of these magnesium-based intermediates, particularly in comparison to their lithium counterparts, allows for more practical and scalable synthetic procedures. nih.gov

Carbanion Formation via Deprotonation

This compound ([(CH3)2CH]2N)2Mg, also referred to as magnesium-bis-diisopropylamide (MBDA), is an effective base for the deprotonation of various organic substrates, leading to the formation of carbanions or their synthetic equivalents. nih.govunimelb.edu.au Its utility stems from its strong basicity and its ability to function under non-cryogenic conditions. nih.gov

One key application is the regioselective magnesiation of functionalized arenes and heteroarenes. MBDA has proven particularly suitable for the deprotonation of fluoro-substituted aromatic compounds. This process avoids the formation of aryne side-products, a common issue when using lithium-based reagents, and can be performed at temperatures ranging from -20 °C to 70 °C. The resulting arylmagnesium amide species are thermally stable and can be subsequently trapped with various electrophiles to yield polyfunctional molecules. nih.gov

For instance, the magnesiation of 1,3-difluoro-2-methoxybenzene with MBDA in hexanes at 25°C, followed by quenching with an electrophile like benzaldehyde, yields the corresponding functionalized product in high yield. nih.gov

| Substrate | Base | Conditions | Electrophile | Product | Yield (%) |

| 1,3-Difluorobenzene | MBDA | Hexanes, 25°C, 16h | I2 | 1,3-Difluoro-2-iodobenzene | 81 |

| 1-Fluoronaphthalene | MBDA | Hexanes, 25°C, 16h | PhCHO | (2-Fluoro-1-naphthyl)(phenyl)methanol | 75 |

| 2,4-Difluoroanisole | MBDA | Hexanes, 25°C, 16h | Allyl bromide | 1-Allyl-2,4-difluoro-3-methoxybenzene | 70 |

Another significant application is in the synthesis of silyl (B83357) enol ethers from unsymmetrical ketones. Magnesium bis(diisopropylamide) facilitates the regio- and stereoselective formation of kinetic silyl enol ethers. The reaction demonstrates high regioselectivity for the less-substituted enol ether, comparable to that achieved with lithium diisopropylamide (LDA) at -78°C, but with the advantage of being operable at room temperature. Furthermore, it exhibits a high E-enolization stereoselectivity for benzylic ketones, which is the reverse of the selectivity observed with LDA. unimelb.edu.au

Magnesium Carbenoids and Related Species

Magnesium carbenoids represent a class of relatively stable carbenoid species that have found unique applications in synthesis. rsc.org Unlike their highly reactive lithium counterparts, the increased covalent character of the carbon-magnesium bond imparts greater thermal stability and functional group tolerance. scielo.br

These species are typically generated at low temperatures through a sulfoxide-magnesium exchange reaction. This involves treating an α-haloalkyl aryl sulfoxide (B87167) with a Grignard reagent, such as isopropylmagnesium chloride. scielo.brnih.gov The resulting magnesium carbenoids are generally stable below -60°C and can be generated in quantitative yields. nih.gov

The unique reactivity of magnesium carbenoids has been exploited in a variety of unprecedented chemical transformations. nih.gov Their ambiphilic nature, possessing both a nucleophilic carbon-metal bond and an electrophilic carbon-halogen bond, allows them to react with a range of nucleophiles and electrophiles. rsc.orgscielo.br For example, reactions with nucleophiles proceed via an attack that leads to an intermediate with an inversion of configuration, which can then react with an electrophile. scielo.br The specific nature of the groups present on the magnesium carbenoid can influence the reaction pathway, sometimes leading to C-C bond insertion in preference to C-H insertion. scielo.br This controllable reactivity has opened new avenues for carbon-carbon bond formation in synthetic organic chemistry. rsc.orgnih.gov

Applications in C-C and C-N Bond Forming Reactions

This compound and its derivatives are pivotal in various reactions that form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in organic synthesis.

Grignard-type Reactions and Related Organometallic Transformations

The organomagnesium species generated by the deprotonation of substrates with this compound behave as Grignard-type reagents. nih.govwisc.edu These intermediates, such as arylmagnesium amides, are nucleophilic at carbon and react readily with a variety of electrophiles to form new C-C bonds. nih.gov

Common transformations include:

Reactions with Carbonyls: Arylmagnesium species formed via MBDA-mediated magnesiation react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, in a manner analogous to the classic Grignard reaction. nih.govlibretexts.org

Allylations: Quenching the organomagnesium intermediates with allylic halides, such as allyl bromide, results in the formation of allylated aromatic compounds. nih.gov

Cross-Coupling Reactions: These magnesium reagents can participate in transition metal-catalyzed cross-coupling reactions. For example, after transmetalation with zinc chloride, they can undergo palladium-catalyzed Negishi cross-coupling with aryl halides to form biaryl compounds. nih.gov Such palladium-catalyzed reactions are a cornerstone of modern synthesis for constructing C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. organic-chemistry.org

These transformations highlight the utility of this compound in generating versatile organometallic intermediates that serve as building blocks for more complex molecular architectures. nih.govuni-muenchen.de

Synthesis of Hindered Non-Nucleophilic Amines

Magnesium plays a crucial role in the synthesis of sterically hindered amines, which are widely used as non-nucleophilic bases in organic reactions. nih.govacs.org An important example is the preparation of N,N-diisopropylethylamine (DIPEA). The reaction of magnesium or zinc amides with alkyl halides provides an effective route for C-N bond formation. nih.gov

In the magnesium-promoted, zinc chloride-catalyzed synthesis of DIPEA from diisopropylamine (B44863) and chloroethane, magnesium amides are formed in situ. These magnesium-based amides exhibit stronger nucleophilicity than the parent amine, facilitating the coupling reaction. nih.gov Computational and experimental studies have shown that the combination of magnesium and zinc chloride (Mg/ZnCl₂) is the optimal system for mediating this C-N bond formation. acs.org

Role in Catalytic Processes

Beyond stoichiometric applications, magnesium compounds derived from or related to diisopropylamine are integral to certain catalytic systems, particularly in promoting bond-forming reactions.

Catalytic Promotion in C-N Coupling Reactions

In the synthesis of hindered amines like DIPEA, magnesium acts as a powerful promoter in a catalytic cycle involving zinc chloride. nih.govacs.org The mechanism of magnesium's promoting effect has been a subject of detailed study. It was determined that the reaction does not proceed through a traditional Grignard reaction pathway, where magnesium would insert into the carbon-halogen bond of the alkyl halide. acs.org

Use as a Solid Base Catalyst for Various Organic Transformations

Magnesium-based solid materials, such as magnesium oxide, are widely recognized as effective heterogeneous catalyst supports due to their basic sites, thermal stability, and ability to disperse active metal components. researchgate.netnih.govresearchgate.net Atomically dispersed magnesium on carbon supports has also been shown to create strong basic sites for transesterification reactions. researchgate.net While these examples involve different magnesium species, they underscore the potential utility of magnesium's basic properties in heterogeneous catalysis, a field where this compound itself has not been prominently featured.

Ligand Scaffolding for Catalytic Hydroboration and Hydroamination

The diisopropylamide ligand, as part of a magnesium complex, can serve as a crucial component in the scaffolding for catalysts used in hydroboration and hydroamination reactions. The magnesium-amide (Mg-N) bond is central to the catalytic cycle in these transformations.

Hydroboration: Magnesium-catalyzed hydroboration of esters, amides, and other unsaturated bonds is an efficient and sustainable method, utilizing an earth-abundant metal. rsc.orgnih.govacs.org While many successful catalysts employ ancillary ligands like β-diketiminates or PNP ligands, the fundamental steps often involve magnesium amide intermediates. nih.govacs.orgacs.org The catalytic cycle for the hydroboration of amides, for instance, can be initiated by a magnesium amide complex. nih.govacs.org The reaction is proposed to proceed through the activation of the borane (B79455) reagent by the magnesium center, followed by delivery to the substrate. Magnesium amide complexes such as Mg{N(SiMe₃)₂}₂ have been reported as highly efficient pre-catalysts for the hydroboration of a wide range of esters with pinacolborane (HBpin). scispace.com

Hydroamination: In catalytic intramolecular hydroamination, magnesium complexes have proven to be effective precatalysts for the cyclization of aminoalkenes. acs.org The mechanism often involves the reaction of a magnesium alkyl precatalyst with the amine substrate to form a magnesium amide intermediate. This intermediate then facilitates the insertion of the alkene into the Mg-N bond. acs.orgiastate.edu Kinetic studies on some magnesium-catalyzed systems suggest a mechanism involving reversible catalyst-substrate association prior to the turnover-limiting cyclization step. iastate.edu In some cases, the resting state of the catalyst is an isolable magnesium amidoalkene. iastate.edu

Notably, rare-earth metal complexes featuring diisopropylamide ligands, such as LiLn(NiPr₂)₄(THF), have been successfully screened as catalysts for the intramolecular hydroamination/cyclization of aminoalkenes. rsc.orgrsc.org This demonstrates that the diisopropylamide ligand itself can be an effective component of the ligand sphere in active hydroamination catalysts. rsc.org

Synthesis of Complex Molecules (Focus on Methodology and Intermediates)

This compound is a valuable reagent for the synthesis of complex molecules due to its ability to generate specific, stable organomagnesium intermediates with high regioselectivity. Two key methodologies highlight its utility: the directed magnesiation of functionalized arenes and the regioselective formation of kinetic enolates.

Directed Magnesiation of Fluoro-Substituted Arenes and Heteroarenes:

A hydrocarbon-soluble form of this compound (MBDA) is particularly effective for the non-cryogenic, directed magnesiation of fluoro-substituted arenes and heteroarenes. nih.gov This methodology offers a significant advantage over lithiation, which often requires cryogenic temperatures to prevent the formation of aryne side-products. nih.gov The reaction proceeds by deprotonation at a position ortho to the directing group (e.g., fluorine, ester, oxazoline), generating thermally stable arylmagnesium amide intermediates (ArMgDA). nih.gov

These intermediates can be trapped with a wide array of electrophiles to furnish polyfunctionalized building blocks that are important in pharmaceuticals and agrochemicals. nih.gov The process allows for the introduction of various functional groups through reactions with aldehydes, ketones, allylic bromides, or through subsequent transmetalation followed by cross-coupling reactions (e.g., Negishi, Sonogashira). nih.gov

| Substrate | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1,3-Difluorobenzene | Benzaldehyde | (2,6-Difluorophenyl)(phenyl)methanol | 91 |

| Ethyl 2-fluorobenzoate | Allyl bromide | Ethyl 2-allyl-6-fluorobenzoate | 81 |

| 1-Fluoro-4-iodobenzene | Benzophenone | (2-Fluoro-5-iodophenyl)diphenylmethanol | 84 |

| 2-(3-Fluorophenyl)-4,5-dihydrooxazole | Iodine | 2-(2-Fluoro-6-iodophenyl)-4,5-dihydrooxazole | 85 |

| 2-Fluoropyridine | 1-Iodo-4-(trifluoromethyl)benzene (Negishi coupling) | 2-Fluoro-3-(4-(trifluoromethyl)phenyl)pyridine | 78 |

Regio- and Stereoselective Synthesis of Kinetic Silyl Enol Ethers:

This compound is a highly effective base for the regio- and stereoselective preparation of kinetic silyl enol ethers from unsymmetrical ketones. unimelb.edu.au This transformation is crucial for controlling the outcome of subsequent carbon-carbon bond-forming reactions. When reacting with unsymmetrical cyclic ketones, (iPr₂N)₂Mg selectively deprotonates the less sterically hindered α-carbon, leading to the less substituted silyl enol ether. unimelb.edu.au

This high regioselectivity is comparable to that achieved with lithium diisopropylamide (LDA) at -78°C, but with the significant operational advantage of being effective at or around room temperature. unimelb.edu.au Furthermore, for certain substrates like benzylic ketones, (iPr₂N)₂Mg provides a high E-enolization stereoselectivity, which is the reverse of that typically obtained with LDA. unimelb.edu.au This distinct stereochemical outcome provides a complementary tool for synthetic chemists to access specific silyl enol ether isomers. unimelb.edu.au

| Ketone Substrate | Regioselectivity (Less Substituted : More Substituted) | Yield (%) |

|---|---|---|

| 2-Methylcyclohexanone | >99 : <1 | 95 |

| 2-Methylcyclopentanone | >99 : <1 | 96 |

| 2-Heptanone | 98 : 2 | 91 |

| Phenyl-2-propanone | >99 (E-isomer) | 92 |

Comparative Analysis with Other Strong Bases and Organometallic Reagents

Relative Basicity and Reactivity vs. Lithium Diisopropylamide (LDA)

Lithium diisopropylamide (LDA) is arguably one of the most widely used non-nucleophilic strong bases in organic synthesis. wikipedia.org A comparison with its magnesium counterpart reveals significant differences in reactivity, selectivity, and operational conditions.

While both are strong, sterically hindered bases effective for deprotonations, particularly for generating enolates from carbonyl compounds, their reactivity is not identical. wikipedia.orgyoutube.com LDA, with its highly polar lithium-nitrogen bond, is an exceptionally powerful base, but its reactivity often necessitates cryogenic temperatures (e.g., -78 °C) to control reactions and prevent side products. wikipedia.orgyoutube.com In contrast, magnesium diisopropylamide can often be used at higher temperatures, including room temperature, which can be a significant practical advantage. unimelb.edu.au

Table 1: Comparison of General Properties: this compound vs. LDA

| Feature | This compound [(i-Pr)₂N]₂Mg | Lithium Diisopropylamide (LDA) |

|---|---|---|

| Typical Reaction Temp. | Can be used at room temperature unimelb.edu.au | Typically requires cryogenic temperatures (-78 °C) youtube.com |

| Nature of Metal-N Bond | More covalent | Highly polar/ionic |

| Solvent | Typically THF/heptane unimelb.edu.au | Typically THF wikipedia.org |

| Primary Role | Strong, non-nucleophilic base unimelb.edu.au | Strong, non-nucleophilic base fiveable.meproprep.com |

The choice between this compound and LDA can profoundly influence the regio- and stereochemical outcome of a reaction. A notable example is the formation of silyl (B83357) enol ethers from unsymmetrical ketones. This compound demonstrates high regioselectivity in forming the less substituted (kinetic) silyl enol ether, similar to LDA. unimelb.edu.au However, a key distinction is that this compound can achieve this high selectivity at or around room temperature, whereas LDA requires temperatures of -78°C to achieve the same kinetic control. unimelb.edu.au

Furthermore, the stereoselectivity can be reversed. In the enolization of benzylic ketones, this compound exhibits a high E-enolization stereoselectivity, which is the reverse of the selectivity typically obtained with LDA. unimelb.edu.au This complementary selectivity makes this compound a valuable tool for accessing specific enolate geometries that are disfavored when using its lithium analog.

The differences in reactivity and selectivity between this compound and LDA are rooted in their distinct solution structures and reaction mechanisms. Organolithium reagents, including LDA, are known to form aggregates in solution. wikipedia.org In THF, LDA primarily exists as a solvated dimer. wikipedia.orgumich.edu The deprotonation mechanism can proceed through various pathways involving these aggregates, and the specific mechanism can be highly dependent on the solvent, temperature, and substrate. umich.edunih.gov

This compound also forms aggregates. For instance, NMR studies have confirmed a dimeric structure for the reagent in hydrocarbon solvents. nih.gov The bivalent nature of the magnesium center, compared to the monovalent lithium, leads to different geometries and coordination possibilities in both the base aggregate and the transition state of the deprotonation. This inherent structural difference influences the steric environment around the amide base, contributing to the observed differences in regio- and stereoselectivity. The precise nature of the deprotonation transition state is complex, but the distinct aggregation and the more covalent character of the Mg-N bond compared to the Li-N bond are key factors in its unique mechanistic profile.

Comparisons with Other Magnesium-Based Amide Reagents (e.g., TMPMgCl·LiCl)

Within the class of magnesium-based amides, significant diversity in reactivity exists. Reagents such as (TMP)₂Mg (magnesium bis(2,2,6,6-tetramethylpiperidide)) and mixed Mg/Li amides like TMPMgCl·LiCl (a "turbo-Hauser" base) are prominent examples used for comparison. nih.govgoogle.comthieme-connect.de

TMP-based reagents are derived from the more sterically hindered amine 2,2,6,6-tetramethylpiperidine. The addition of lithium chloride, as in TMPMgCl·LiCl, is crucial as it breaks up oligomeric aggregates to form highly soluble and reactive monomeric species. nih.govgoogle.com These "turbo" reagents exhibit exceptional reactivity. However, the parent amine, TMPH, is considerably more expensive than diisopropylamine (B44863), making this compound a more cost-effective choice for large-scale applications. nih.gov

The choice of amide can also dictate regioselectivity. For example, in the deprotonation of 2,6-dichloropyridine, TMPMgCl·LiCl provides exclusively the 4-magnesiated product. In contrast, both LDA and i-Pr₂NMgCl·LiCl (a related diisopropylamido Grignard) yield a 1:1 mixture of the 3- and 4-magnesiated species. google.com This highlights the subtle yet critical role the amide structure plays in directing the site of metalation.

Table 2: Comparison of Magnesium Amide Bases

| Reagent | Parent Amine | Key Characteristics |

|---|---|---|

| [(i-Pr)₂N]₂Mg | Diisopropylamine | Cost-effective; dimeric in hydrocarbons; useful for non-cryogenic magnesiations. nih.gov |

| (TMP)₂Mg | 2,2,6,6-Tetramethylpiperidine | More sterically hindered base. thieme-connect.de |

| TMPMgCl·LiCl | 2,2,6,6-Tetramethylpiperidine | Highly reactive and soluble; monomeric; can offer unique regioselectivity. nih.govgoogle.com |

Contrasting Reactivity with Alkyl Lithium Reagents and Grignard Reagents

A fundamental distinction exists between this compound and organometallic reagents like alkyl lithiums (e.g., n-BuLi) and Grignard reagents (RMgX). While all are reactive organometallic species, their primary chemical function differs significantly.

Alkyl lithium and Grignard reagents are primarily valued as potent nucleophiles and carbon-carbon bond-forming agents. libretexts.orgmsu.edu The carbon-metal bond in these reagents is polarized, rendering the carbon atom nucleophilic and basic. msu.edu Organolithium compounds are generally more reactive than Grignard reagents due to the greater polarity of the C-Li bond compared to the C-Mg bond. wikipedia.orgquora.com

In contrast, this compound is a non-nucleophilic base. The bulky isopropyl groups sterically shield the nitrogen atom, hindering its ability to act as a nucleophile while preserving its capacity to abstract protons. youtube.comfiveable.me This is a critical feature, as it allows for the deprotonation of acidic C-H bonds even in the presence of electrophilic functional groups (like esters or ketones) without undergoing competing nucleophilic addition. wikipedia.org While alkyl lithium and Grignard reagents are also strong bases, their high nucleophilicity often leads to undesired side reactions when selective deprotonation is the goal. wikipedia.org

Table 3: Functional Comparison of Reagent Classes

| Reagent Class | Primary Function | Nucleophilicity | Basicity |

|---|---|---|---|

| This compound | Non-nucleophilic Base | Low (sterically hindered) | High |

| Alkyl Lithium Reagents | Nucleophile / Base | High | Very High |

| Grignard Reagents | Nucleophile / Base | High | High |

Strategic Choice of this compound for Specific Synthetic Challenges

The decision to use this compound is often driven by the need to overcome specific synthetic hurdles where other bases or organometallics may be less effective or lead to undesired outcomes.

Key strategic advantages include:

Non-Cryogenic Deprotonations : One of the most significant advantages is the ability to perform highly regioselective deprotonations at ambient temperatures. unimelb.edu.au This avoids the need for cryogenic conditions often required for LDA, simplifying procedures and making them more amenable to industrial scale-up. unimelb.edu.aunih.gov

Chemoselectivity : Its non-nucleophilic nature allows for the selective deprotonation of substrates containing sensitive electrophilic groups, where reagents like n-BuLi or Grignards would lead to complex product mixtures from nucleophilic attack.

Alternative Selectivity : It provides access to different regio- and stereoisomers than those obtained with LDA, such as the E-selective enolization of certain ketones. unimelb.edu.au

Stability of Magnesiated Intermediates : In the metalation of sensitive substrates like fluoro-substituted arenes, magnesiation with this compound provides more thermally stable organomagnesium intermediates compared to their lithium counterparts. This increased stability helps to prevent side reactions, such as the formation of arynes, which can be problematic with lithium bases. nih.gov

For these reasons, this compound is a strategic choice for tasks such as the regioselective generation of enolates at convenient temperatures and the directed ortho-magnesiation of functionalized aromatic and heterocyclic systems. unimelb.edu.aunih.gov

Emerging Research Directions and Future Perspectives on Magnesium Diisopropylamide

Development of Novel Magnesium Diisopropylamide-Based Mixed-Metal Reagents

The reactivity of this compound can be significantly enhanced and modified through the formation of mixed-metal reagents. These bimetallic systems often exhibit unique structural motifs and reactivity profiles that are not accessible with the individual monometallic reagents.

One area of active investigation is the synthesis of mixed-metal tris-amide compounds. For instance, the reaction of alkali metal amides with magnesium amides can lead to the formation of complexes with empirical formulas such as [MMg(NiPr2)3], where M represents an alkali metal like lithium or sodium. These reagents have shown promise in various organic transformations.

A notable example is their reactivity towards terminal alkynes like phenylacetylene. The reaction of these mixed-metal amides with one or two molar equivalents of the alkyne can produce heteroanionic bis(amido)-mono(acetylido) or mono(amido)-bis(acetylido) magnesiates. X-ray crystallographic studies have revealed fascinating structural diversity in these products. For example, the lithium-containing product can adopt an inverse crown structure, while the sodium analogue can form a tetranuclear near-linear chain arrangement held together by acetylido and amido bridges. rsc.org

The development of these "turbo-organomagnesium amide reagents" has also been explored in the context of Pummerer-type reactions. The addition of a Knochel-Hauser base, such as DIPAMgCl·LiCl, to Grignard reagents can activate them for the direct transformation of sulfoxides into α-functionalized sulfides. nih.gov This approach is compatible with a wide range of strong and localized alkyl-, aryl-, vinyl-, and alkynyl-Grignard nucleophiles, highlighting the potential of these mixed-metal systems to act as powerful activators of organometallic reagents. nih.gov

Table 1: Examples of this compound-Based Mixed-Metal Reagents and Their Structural Features

| Mixed-Metal Reagent System | Reactant | Product | Key Structural Feature |

| [LiMg(NiPr2)3] | Phenylacetylene (1 equiv.) | [LiMg(NiPr2)2(C≡CPh)]2 | Inverse crown structure |

| [NaMg(NiPr2)3] | Phenylacetylene (2 equiv.) | [(TMEDA)·Na(C≡CPh)2Mg(NiPr2)]2 | Tetranuclear near-linear chain |

| iPr2NMgCl·LiCl (DIPAMgCl·LiCl) | Sulfoxides + Grignard Reagents | α-Functionalized Sulfides | Not explicitly determined in the study |

Applications in Flow Chemistry and Microreactor Technology

The principles of efficiency and safety are paramount in modern chemical synthesis. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers significant advantages in this regard. chemtrix.comltf-gmbh.com Microreactor technology, a key component of flow chemistry, utilizes small-scale reactors with micro-sized channels to achieve precise control over reaction parameters. chemtrix.com

The application of this compound and its derivatives in flow chemistry is a promising area of research. The inherent advantages of flow systems, such as rapid heat and mass transfer, precise temperature control, and the ability to handle hazardous reagents safely, align well with the often highly reactive nature of organometallic reagents like MDA. chemtrix.comalmacgroup.com

Key benefits of integrating MDA into flow chemistry setups include:

Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with highly exothermic reactions or the handling of pyrophoric reagents. ltf-gmbh.com

Improved Yield and Selectivity: Precise control over reaction time, temperature, and stoichiometry can lead to higher yields and better selectivity compared to batch processes. chemtrix.com

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch production, as it can be achieved by running the system for a longer duration or by using multiple reactors in parallel. chemtrix.com

Automation: Flow chemistry setups are amenable to automation, allowing for high-throughput screening of reaction conditions and library synthesis. scispace.com

While the direct application of MDA in published flow chemistry literature is still emerging, the successful implementation of other organometallic reagents, such as Grignard reagents, in continuous processes paves the way for its integration. The development of stable and soluble forms of MDA, such as the hydrocarbon-soluble magnesium-bis-diisopropylamide (MBDA), further enhances its suitability for flow applications. nih.gov

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. The use of solid-supported reagents is a key strategy in achieving these goals, and the immobilization of this compound on a solid support presents a significant opportunity for developing more sustainable synthetic methods. princeton.eduresearchgate.net

The advantages of using solid-supported MDA include:

Ease of Separation: The reagent can be easily removed from the reaction mixture by simple filtration, eliminating the need for aqueous workups and extractions. princeton.edu

Recyclability: In many cases, the solid support and the reagent can be regenerated and reused, reducing waste and cost. princeton.edu

Improved Stability: Immobilization on a solid support can enhance the stability of the reagent, making it easier to handle and store.

Suitability for Flow Systems: Solid-supported reagents are well-suited for use in packed-bed reactors in continuous flow systems, combining the benefits of both technologies. princeton.edunih.gov

Research in this area focuses on developing suitable solid supports, such as polymers or inorganic materials like silica, and optimizing the methods for immobilizing MDA without compromising its reactivity. The development of such systems would represent a significant step towards greener and more environmentally friendly applications of this powerful base.